REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.CC(N=NC(C#N)(C)C)(C#N)C.C1C(=O)N([Cl:28])C(=O)C1>CC#N>[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8][Cl:28])[CH:5]=[CH:4][N:3]=1
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Name
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|
Quantity
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10 g
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Type
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reactant
|
Smiles
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ClC1=NC=CC(=C1)C
|
Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
|
CC#N
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is refluxed for 4 hours
|
Duration
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4 h
|
Type
|
CUSTOM
|
Details
|
After removing the solvent
|
Type
|
DISTILLATION
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Details
|
the crude product is further purified by distillation (boiling point: 70° C., 20 mtorr)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=CC(=C1)CCl
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |